2,7-dibromo-10H-acridin-9-one

Catalog No.
S1508580
CAS No.
10352-14-4
M.F
C13H7Br2NO
M. Wt
353.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-dibromo-10H-acridin-9-one

CAS Number

10352-14-4

Product Name

2,7-dibromo-10H-acridin-9-one

IUPAC Name

2,7-dibromo-10H-acridin-9-one

Molecular Formula

C13H7Br2NO

Molecular Weight

353.01 g/mol

InChI

InChI=1S/C13H7Br2NO/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,(H,16,17)

InChI Key

ALEGIHZSVGKVFN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C(N2)C=CC(=C3)Br

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C(N2)C=CC(=C3)Br

2,7-Dibromo-10H-acridin-9-one is a synthetic organic compound characterized by its unique structure, which includes two bromine atoms attached to the acridine skeleton. The molecular formula for this compound is C₁₃H₇Br₂N₁O, and it possesses a molecular weight of approximately 319.01 g/mol. This compound is recognized for its potential applications in various fields, particularly in medicinal chemistry and materials science due to its interesting photophysical properties and biological activities.

, including:

  • Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, allowing for the introduction of different functional groups.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol or methylene group under appropriate conditions.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.

These reactions are essential for modifying the compound to enhance its properties or tailor it for specific applications .

Research indicates that 2,7-dibromo-10H-acridin-9-one exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies suggest that this compound has potential antibacterial and antifungal activities.
  • Anticancer Activity: Preliminary investigations have shown that it may inhibit the growth of certain cancer cell lines, making it a candidate for further pharmacological studies.
  • Enzyme Inhibition: It has been reported to inhibit specific cytochrome P450 enzymes, which play a significant role in drug metabolism .

The synthesis of 2,7-dibromo-10H-acridin-9-one typically involves several steps:

  • Bromination: Starting from acridine or its derivatives, bromination is performed using bromine or brominating agents.
  • Cyclization: The resulting intermediates undergo cyclization to form the acridinone structure.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

Various synthetic routes have been explored to optimize yield and purity .

2,7-Dibromo-10H-acridin-9-one has several potential applications:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development.
  • Fluorescent Dyes: Due to its photophysical properties, it can be used in fluorescent labeling and imaging techniques.
  • Material Science: It may serve as a precursor for developing new materials with specific electronic or optical properties .

Interaction studies involving 2,7-dibromo-10H-acridin-9-one have focused on its binding affinity with various biological targets. These studies are crucial for understanding its mechanism of action and potential side effects. Notably:

  • Protein Binding Studies: Assessing how well the compound binds to plasma proteins can provide insights into its bioavailability and distribution in vivo.
  • Enzyme

Several compounds exhibit structural similarities to 2,7-dibromo-10H-acridin-9-one. Here are some notable examples:

Compound NameStructure CharacteristicsSimilarity Index
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinolineContains bromine and nitrogen in a fused ring system0.93
6-Bromo-4-methyl-1,2,3,4-tetrahydroquinolineSimilar fused ring structure with varying substitutions0.93
9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolineComplex cyclic structure with multiple nitrogen atoms0.88
6-Bromo-2,3,4,9-tetrahydro-1H-carbazoleAnother nitrogen-containing heterocycle0.88
5-Bromo-2,3-diphenyl-1H-indoleIndole structure with bromine substitution0.88

XLogP3

4.4

Wikipedia

2,7-dibromo-10H-acridin-9-one

Dates

Modify: 2023-08-15

Explore Compound Types